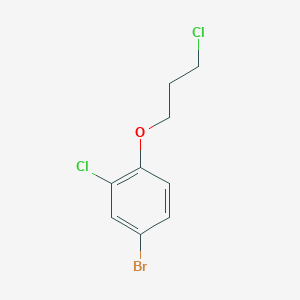
5-Fluoro-3-phenylbenzoic acid
Übersicht
Beschreibung
5-Fluoro-3-phenylbenzoic acid (5-FPA) is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 148°C and a molar mass of 250.16 g/mol. 5-FPA is a versatile compound that has been used in a variety of research and industrial applications, ranging from chemical synthesis to drug discovery. It is also used in the production of some pharmaceuticals and is an important intermediate in the production of a wide range of organic compounds.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-phenylbenzoic acid has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as 5-fluorouracil, which is used in the treatment of cancer. 5-Fluoro-3-phenylbenzoic acid is also used in the synthesis of a number of other compounds, such as 5-fluoro-3-phenylbenzamide, which is used in the synthesis of a number of drugs.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-phenylbenzoic acid is not fully understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of proteins, such as histone acetyltransferases and histone deacetylases. It is also believed to act as an inhibitor of other enzymes, such as tyrosine kinases and phosphatases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-phenylbenzoic acid are not fully understood. It is believed to have a number of effects on the body, including the inhibition of enzymes involved in the synthesis of proteins, such as histone acetyltransferases and histone deacetylases. It is also believed to inhibit other enzymes, such as tyrosine kinases and phosphatases. Additionally, it is believed to have anti-inflammatory and anti-cancer effects, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of 5-Fluoro-3-phenylbenzoic acid is its versatility and its ability to be used in a variety of research applications. It is also relatively easy to synthesize and is commercially available. The major limitation of 5-Fluoro-3-phenylbenzoic acid is that it is toxic and should be handled with care in the laboratory. Additionally, it is not soluble in water, making it difficult to use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Fluoro-3-phenylbenzoic acid. These include further investigation into its biochemical and physiological effects, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted into its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted into its potential use in the synthesis of other compounds, such as dyes and pigments.
Eigenschaften
IUPAC Name |
3-fluoro-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRNIJBMDZLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651807 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-phenylbenzoic acid | |
CAS RN |
1082565-35-2 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)









amine](/img/structure/B1437616.png)


